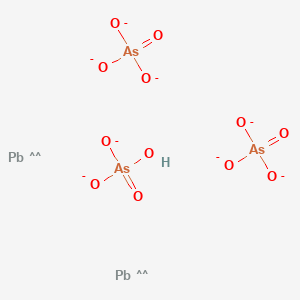
Lead(IV) arsenate (2:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(IV) arsenate (2:3), also known as lead arsenate, is an inorganic compound with the chemical formula Pb₄(AsO₄)₃. It is a white crystalline solid that has historically been used as an insecticide, particularly in fruit orchards. The compound is known for its toxicity and has been largely phased out due to environmental and health concerns .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(IV) arsenate can be synthesized through the reaction of lead(IV) oxide with arsenic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{3PbO}_2 + 2\text{H}_3\text{AsO}_4 \rightarrow \text{Pb}_3(\text{AsO}_4)_2 + 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of lead(IV) arsenate involves the reaction of lead(IV) nitrate with sodium arsenate. The reaction is carried out in an aqueous medium, and the product is precipitated out: [ \text{3Pb(NO}_3)_4 + 2\text{Na}_3\text{AsO}_4 \rightarrow \text{Pb}_3(\text{AsO}_4)_2 + 6\text{NaNO}_3 ]
Types of Reactions:
Oxidation: Lead(IV) arsenate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to lead(II) arsenate under certain conditions.
Substitution: Lead(IV) arsenate can participate in substitution reactions where arsenate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Sodium sulfate, potassium chloride.
Major Products Formed:
Oxidation: Lead(IV) oxide, arsenic pentoxide.
Reduction: Lead(II) arsenate, elemental arsenic.
Substitution: Lead sulfate, lead chloride.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in analytical chemistry for the detection of certain ions.
Biology: Investigated for its effects on biological systems, particularly its toxicity and mechanisms of action.
Medicine: Historically used in small doses for medicinal purposes, though its use has been discontinued due to toxicity.
Mecanismo De Acción
The mechanism of action of lead(IV) arsenate involves the disruption of cellular processes through the inhibition of enzyme activity. The compound interferes with the function of enzymes that contain thiol groups, leading to cellular damage and toxicity. The primary molecular targets include enzymes involved in cellular respiration and DNA synthesis .
Comparación Con Compuestos Similares
Lead(II) arsenate: Less oxidized form of lead arsenate, used similarly as an insecticide.
Calcium arsenate: Another arsenate compound used as an insecticide.
Copper arsenate: Used in wood preservation and as an insecticide.
Comparison:
Toxicity: Lead(IV) arsenate is more toxic compared to lead(II) arsenate due to its higher oxidation state.
Stability: Lead(IV) arsenate is more stable under oxidizing conditions compared to lead(II) arsenate.
Applications: While all these compounds have been used as insecticides, lead(IV) arsenate’s higher toxicity has limited its use in modern applications
Propiedades
InChI |
InChI=1S/3AsH3O4.2Pb/c3*2-1(3,4)5;;/h3*(H3,2,3,4,5);;/p-8 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIPPJXUQSKZIY-UHFFFAOYSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Pb].[Pb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As3HO12Pb2-8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064944 |
Source


|
| Record name | Lead(IV) arsenate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
8.3e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-48-4 |
Source


|
| Record name | Lead arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead(IV) arsenate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














